(S)-2-Amino-2-phenylacetic acid hydrochloride
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Overview
Description
(S)-2-Amino-2-phenylacetic acid hydrochloride is a chiral amino acid derivative. It is a white crystalline powder that is soluble in water and commonly used in various chemical and pharmaceutical applications. The compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-phenylacetic acid hydrochloride typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries. The reaction conditions often involve the use of solvents such as ethanol or methanol and reagents like hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution processes or enzymatic methods to achieve the desired enantiomeric purity. The use of biocatalysts and advanced separation techniques like chromatography are common in industrial settings to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-phenylacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, amides, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-2-phenylacetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and as a model compound in biochemical research.
Medicine: Serves as an intermediate in the synthesis of various pharmaceuticals, including drugs for neurological disorders.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-phenylacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-phenylacetic acid hydrochloride: The enantiomer of (S)-2-Amino-2-phenylacetic acid hydrochloride with different stereochemistry.
Phenylalanine: An amino acid with a similar structure but different functional groups.
Tyrosine: Another amino acid with a phenyl group and additional hydroxyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and pharmaceutical development.
Properties
IUPAC Name |
(2S)-2-amino-2-phenylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZPUJDTYUZJMI-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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